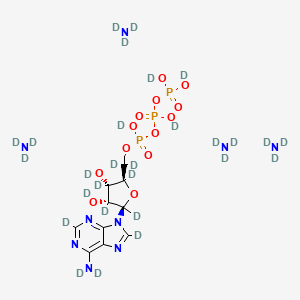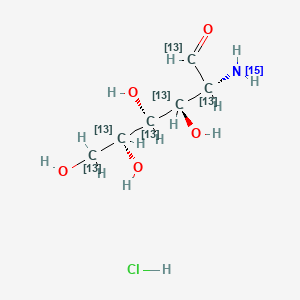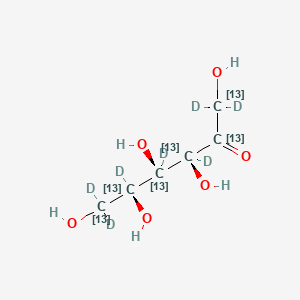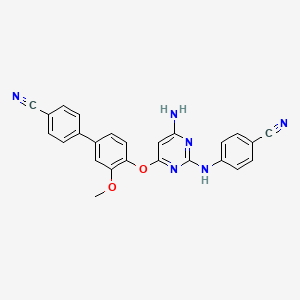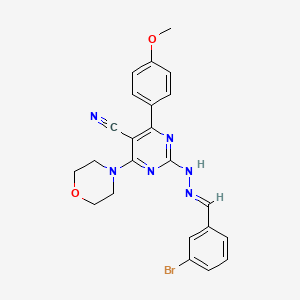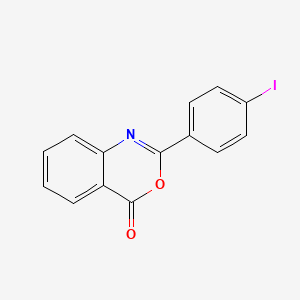![molecular formula C20H22N4O7 B12405163 2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)
2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione is a complex organic compound with a unique structure that combines a pyrimidine ring, a sugar moiety, and an isoindole group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione typically involves multiple steps, including the formation of the pyrimidine ring, the attachment of the sugar moiety, and the coupling with the isoindole group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered chemical properties.
Scientific Research Applications
2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral, antibacterial, or anticancer activities.
Industry: It is used in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or alter nucleic acid function by intercalating between base pairs. These interactions can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione include:
This compound analogs: These compounds have similar structures but with slight modifications in functional groups or substituents.
Other pyrimidine derivatives: Compounds with a pyrimidine ring and similar functional groups.
Isoindole derivatives: Compounds containing an isoindole group with various substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H22N4O7 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H22N4O7/c21-14-6-8-24(20(29)22-14)19-16(15(26)13(10-25)31-19)30-9-3-7-23-17(27)11-4-1-2-5-12(11)18(23)28/h1-2,4-6,8,13,15-16,19,25-26H,3,7,9-10H2,(H2,21,22,29)/t13-,15+,16?,19-/m1/s1 |
InChI Key |
DSGBLHAVWSVMGW-VXSJHCPZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3[C@H]([C@H](O[C@H]3N4C=CC(=NC4=O)N)CO)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3C(C(OC3N4C=CC(=NC4=O)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


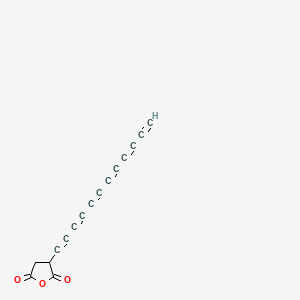
![2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid](/img/structure/B12405083.png)
